molecular formula C18H14FN3O2 B2713213 N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251562-53-4

N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No. B2713213
CAS RN: 1251562-53-4
M. Wt: 323.327
InChI Key: HCUHDUPNKBFGAB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Antimalarial Activity

Pyrido[1,2-a]pyrimidin-4-ones, related to the structural motif of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide, have been synthesized and evaluated for antimalarial activity. These compounds were tested against the erythrocytic stages of the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum. Structure-activity relationship studies indicated that the unsubstituted pyrido[1,2-a]pyrimidine scaffold is critical for antimalarial activity, suggesting potential for further development of potent derivatives (Mane et al., 2014).

Histone Deacetylase Inhibition

Compounds structurally related to N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide have been found to inhibit histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for instance, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Chemical Transformations Prediction

Tandem mass spectrometry has been utilized to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, highlighting the utility of mass spectrometry in understanding the reactivity of compounds similar to N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide. This approach provides insights into potential solution phase reactions, aiding in the design of new compounds with enhanced properties (Wang et al., 2006).

Organic Solar Cells

N-annulated perylene diimide dimers with benzyl-based side chains, including 4-fluorobenzyl groups, have been synthesized and employed as non-fullerene acceptors in polymer-based organic solar cells. These materials achieved power conversion efficiencies upwards of 5.8%, demonstrating the role of fluorinated benzyl side chains in enhancing the photovoltaic performance of organic solar cells (Nazari et al., 2018).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-7-5-13(6-8-15)12-22-17(23)14-3-1-4-16(11-14)24-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUHDUPNKBFGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide

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